molecular formula C21H16N2O2S B2841260 N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide CAS No. 866008-10-8

N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide

Cat. No.: B2841260
CAS No.: 866008-10-8
M. Wt: 360.43
InChI Key: WIBAQVJGZZBACN-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-chloroacetamide
  • N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-bromoacetamide
  • N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-iodoacetamide

Uniqueness

N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide group, which can impart different physicochemical properties and biological activities compared to its halogenated analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications .

Properties

IUPAC Name

N-[2-(2-cyanophenyl)sulfanylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c22-14-16-8-4-6-12-19(16)26-20-13-7-5-11-18(20)23-21(24)15-25-17-9-2-1-3-10-17/h1-13H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBAQVJGZZBACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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